rel-Desethylreboxetine-d4 Hydrochloride
Description
Properties
Molecular Formula |
C₁₇H₁₆D₄ClNO₃ |
|---|---|
Molecular Weight |
325.82 |
Synonyms |
rel-2-[(R)-(2R)-2-Morpholinylphenylmethoxy]phenol-d4 Hydrochloride; Desethyl (R,R)-Reboxetine-d4 Hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues
- Reboxetine : The parent compound lacks deuterium and undergoes hepatic metabolism to form desethylreboxetine. Structurally, reboxetine contains a morpholine ring and a phenyl group, while rel-Desethylreboxetine-d4 Hydrochloride replaces hydrogen atoms with deuterium at positions critical to metabolic cleavage (e.g., ethyl side chains) .
- Desethylreboxetine : The primary metabolite of reboxetine, formed via N-dealkylation. Compared to its deuterated analog, desethylreboxetine exhibits faster metabolic clearance due to the absence of deuterium .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Deuterium Atoms | LogP | Key Functional Groups |
|---|---|---|---|---|
| Reboxetine | 409.33 | 0 | 2.8 | Morpholine, phenyl, ethylamine |
| Desethylreboxetine | 337.25 | 0 | 1.9 | Morpholine, phenyl, amine |
| rel-Desethylreboxetine-d4 | 341.29 | 4 | 1.9 | Morpholine, phenyl, amine (d4) |
Deuterated Pharmaceutical Compounds
Deuterated drugs, such as Deutetrabenazine, demonstrate prolonged half-lives due to the kinetic isotope effect. Similarly, this compound is hypothesized to exhibit reduced CYP450-mediated metabolism compared to non-deuterated desethylreboxetine, though specific kinetic data are absent in the provided evidence .
Analytical Method Comparisons
Table 2: Hypothetical RP-HPLC Performance Comparison
Note: Estimated retention times assume deuterium’s minor hydrophobic effect; stability data from (Table 8) suggest amitriptyline HCl remains stable for 24 hours under refrigeration, a benchmark for deuterated analogs.
Pharmacokinetic and Metabolic Insights
- Extended Half-Life : Deuterium substitution typically reduces metabolic degradation by 2–3 fold, as seen in deuterated omeprazole .
- Isotopic Tracing : The d4 label enables precise tracking of metabolite formation in vivo, a technique aligned with the synthetic and analytical approaches in (e.g., NMR and MS for structural confirmation) .
Preparation Methods
Synthetic Strategies for Deuterated Intermediates
The synthesis of rel-Desethylreboxetine-d4 Hydrochloride begins with the preparation of deuterated aromatic intermediates. Patent WO2009035652A1 describes a deuterium/proton exchange reaction for synthesizing deuterated benzo[d] dioxoles, which are structurally analogous to the aromatic moieties in reboxetine derivatives . Key steps include:
-
Deuterium Exchange Reaction : A starting catechol derivative is reacted with a deuterium source (e.g., D₂O or CH₃OD) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylsulfoxide (DMSO). The reaction proceeds at room temperature for 24 hours, achieving isotopic enrichment at the methylenedioxy carbon positions .
-
Isolation of Deuterated Catechol : Post-reaction, the deuterated product is isolated via evaporation under reduced pressure, yielding a composition with <1% residual deuterium source .
For rel-Desethylreboxetine-d4, this method enables selective deuteration of the benzodioxole-like structure, ensuring high isotopic purity at critical positions.
Desethylation involves the removal of an ethyl group from the ethoxy substituent of reboxetine. Although not explicitly covered in the cited patents, standard organic chemistry techniques can be inferred:
-
Acidic Hydrolysis : Treatment with hydrobromic acid (HBr) in acetic acid cleaves the ether bond, converting the ethoxy group to a hydroxyl group.
-
Selectivity Considerations : Reaction conditions must be optimized to avoid over-degradation of the morpholine ring or deuterated positions.
This step transforms reboxetine into desethylreboxetine, which is then deuterated or vice versa, depending on the synthetic route.
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt:
-
Acid-Base Reaction : The deuterated desethylreboxetine free base is treated with hydrochloric acid (HCl) in a polar solvent like ethanol or acetone.
-
Crystallization : The hydrochloride salt precipitates upon cooling and is isolated via filtration .
Analytical Characterization
Critical quality control measures include:
-
Isotopic Enrichment Analysis : Mass spectrometry confirms the incorporation of four deuterium atoms and quantifies isotopic purity (>98%) .
-
Chiral HPLC : Verifies the racemic nature (rel-) of the product by resolving enantiomers on a chiral stationary phase.
Optimization of Reaction Conditions
Key parameters from WO2009035652A1 and WO2013167743A1 inform process optimization:
Comparative Analysis of Synthetic Routes
Two primary routes are viable:
-
Deuteration-First Approach :
-
Pros: Higher isotopic purity due to early-stage deuterium incorporation.
-
Cons: Requires acid-stable deuterated intermediates during desethylation.
-
-
Desethylation-First Approach :
-
Pros: Simpler purification steps post-deuteration.
-
Cons: Risk of deuterium loss during acidic hydrolysis.
-
Patent data favors the deuteration-first strategy, as demonstrated in d4-paroxetine synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
